molecular formula C13H21BrO5 B14493169 Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate CAS No. 63028-37-5

Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate

Cat. No.: B14493169
CAS No.: 63028-37-5
M. Wt: 337.21 g/mol
InChI Key: RCRWNJGDVSWTDE-UHFFFAOYSA-N
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Description

Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with bromine, methoxy, and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate typically involves the esterification of 4-bromo-5-methoxycyclohexane-1,2-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to achieve high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

Scientific Research Applications

Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and ester groups makes it a versatile compound for various applications .

Properties

CAS No.

63028-37-5

Molecular Formula

C13H21BrO5

Molecular Weight

337.21 g/mol

IUPAC Name

diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C13H21BrO5/c1-4-18-12(15)8-6-10(14)11(17-3)7-9(8)13(16)19-5-2/h8-11H,4-7H2,1-3H3

InChI Key

RCRWNJGDVSWTDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(CC1C(=O)OCC)Br)OC

Origin of Product

United States

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